molecular formula C17H13FN2O3 B6493282 N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 305864-08-8

N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Numéro de catalogue: B6493282
Numéro CAS: 305864-08-8
Poids moléculaire: 312.29 g/mol
Clé InChI: WQLQUVNSIPKNAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the 4-hydroxyquinoline-2-one carboxamide class. Its core structure comprises a quinoline ring substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide group at position 2. The N-[(4-fluorophenyl)methyl] substituent at the carboxamide moiety distinguishes it from other analogues. Pharmacological studies indicate that this compound exhibits potent analgesic activity, likely mediated through modulation of pain pathways, though its exact molecular target remains under investigation .

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-11-7-5-10(6-8-11)9-19-16(22)14-15(21)12-3-1-2-4-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLQUVNSIPKNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H16FNO3C_{18}H_{16}F_{N}O_{3} and a molecular weight of approximately 325.33 g/mol. The structure includes a quinoline core with a hydroxyl group and a fluorinated phenyl substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆FN₃O₃
Molecular Weight325.33 g/mol
IUPAC NameN-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating a series of N'-arylidene derivatives found that certain modifications could enhance antibacterial activity against various strains, suggesting that N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide may also possess similar effects .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against HIV-1. In vitro studies demonstrated that certain quinoline derivatives could inhibit HIV replication; however, the activity of N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide specifically requires further investigation to determine its efficacy and mechanism of action against viral targets .

Anticancer Activity

Quinoline derivatives are widely studied for their anticancer potential. For instance, compounds similar to N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have shown promising results in inhibiting cancer cell proliferation. A study reported that certain analogs achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism often involves cell cycle arrest and induction of apoptosis through various pathways, including the modulation of caspases and Bcl-2 family proteins .

The biological activity of N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is believed to involve several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways or DNA replication, leading to reduced cell viability.

2. DNA Interaction:
There is potential for the compound to intercalate into DNA strands, disrupting replication and transcription processes critical for cancer cell proliferation.

3. Signaling Pathway Modulation:
N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide might affect signaling pathways associated with cell growth and apoptosis, such as PI3K/Akt and NF-kB pathways .

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

Case Study 1: Anticancer Properties
A derivative showed significant anticancer activity with an IC50 value of 1.5 µM against pancreatic cancer cells (Panc-1), leading to G2/M phase arrest and apoptosis .

Case Study 2: Antiviral Studies
Another study focused on the antiviral properties of quinoline derivatives against HIV demonstrated moderate activity at concentrations exceeding 100 µM but highlighted the need for further optimization .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is C17H17FN2O3. The compound features a quinoline backbone with a fluorophenyl group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclizations.

Biology

  • Antimicrobial Activity : Research has indicated that compounds similar to N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activities by inhibiting specific cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a candidate for drug development.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Pharmacological Activity

The analgesic and biological activities of 4-hydroxyquinoline-2-one carboxamides are highly sensitive to substitutions on the quinoline core and the carboxamide side chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Key Pharmacological Findings Reference
Target Compound : N-[(4-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide - Quinoline: 4-OH, 2-O
- Carboxamide: N-(4-fluorobenzyl)
High analgesic activity in "acetic acid-induced writhing" model (20 mg/kg, oral); comparable to reference analgesics.
Compound 36a : 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide - Quinoline: 4-OH, 2-O
- Substituents: 2-pyridylmethyl, 2-cyanoethyl
Superior analgesic activity; metabolites (acid and amide forms) also active.
Compound 16 : N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide - Hexahydroquinoline core (reduced benzene ring)
- Carboxamide: N-(3-pyridylmethyl)
Most potent analgesic in its group; structural reduction enhances bioavailability and potency.
Tasquinimod : 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide - Quinoline: 5-OCH₃, 4-OH, 2-O
- Carboxamide: N-(4-CF₃-phenyl)
Antitumor and immunomodulatory activity; advanced to clinical trials for prostate cancer.
G650-0134 : 1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide - Quinoline: 1-ethyl, 4-OH, 2-O
- Carboxamide: N-(4-ethylphenyl)
Screening compound with uncharacterized activity; structural simplicity for SAR studies.

Key Insights from Structural Modifications

Impact of Carboxamide Substituents :

  • The 4-fluorobenzyl group in the target compound balances lipophilicity and electronic effects, optimizing receptor interactions. In contrast, pyridylmethyl groups (e.g., Compound 36a) enhance metabolic stability and solubility due to their heteroaromatic nature .
  • Bulky substituents (e.g., trifluoromethylphenyl in tasquinimod) shift activity toward antitumor pathways, likely via HIF-1α inhibition .

Core Modifications: Hydrogenation of the benzene ring (Compound 16) increases conformational flexibility, improving analgesic efficacy by 2–3 fold compared to non-hydrogenated analogues . Methoxy groups (e.g., tasquinimod) enhance metabolic stability but reduce analgesic potency, redirecting therapeutic utility toward oncology .

Polymorphism and Bioactivity: Polymorphism observed in analogues like N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1) highlights the critical role of crystallinity in bioavailability. Different polymorphs exhibit varied dissolution rates and efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.